molecular formula C5H5F3N4S B3241981 4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 149525-97-3

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B3241981
CAS No.: 149525-97-3
M. Wt: 210.18 g/mol
InChI Key: SCRPYPQDRSFLLF-UHFFFAOYSA-N
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Description

The compound “4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles . The “trifluoromethyl” group is a common motif in pharmaceuticals and agrochemicals, enhancing lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Chemical Reactions Analysis

The trifluoromethyl group in the compound may participate in various reactions. Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

  • Chemical Reactions and Synthesis : One study describes the amine exchange reactions involving derivatives of 1,3,5-triazine, indicating their potential use in chemical synthesis and modifications (Sun Min’yan et al., 2010).

  • Synthesis of Nucleosides : Research on the synthesis of [1,3,5]triazine carbon-linked nucleosides, such as the creation of analogs to 5-azacytidine, demonstrates the role of triazine derivatives in the development of nucleoside analogs for potential therapeutic applications (T. Riley et al., 1986).

  • Nanofiltration Membranes : A study on novel sulfonated thin-film composite nanofiltration membranes explores the use of similar compounds in improving water flux and dye treatment, highlighting their application in environmental science (Yang Liu et al., 2012).

  • Co-crystal Formation in Herbicides : Research on the co-crystal formation of the herbicide triflusulfuron-methyl with its degradation product, a triazine amine, illustrates the importance of triazine derivatives in agrochemical research (K. Mereiter, 2011).

  • Organic Synthesis and Catalysis : A paper on the synthesis of amides and esters using a triazine derivative as a condensing agent reveals its potential in facilitating organic synthesis (M. Kunishima et al., 1999).

  • Proton-Conducting Aromatic Polymers : A study on aromatic poly(ether sulfone)s containing 1,3,5-s-triazine groups for potential use in proton exchange membranes shows the application in material science and energy technology (D. Tigelaar et al., 2009).

  • Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of triazin-2-amines suggests their use in accelerating chemical reactions (A. Dolzhenko et al., 2021).

Future Directions

The use of trifluoromethyl groups in organic compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may explore new methods for introducing trifluoromethyl groups, new reactions involving these groups, and new applications for trifluoromethyl-containing compounds.

Properties

IUPAC Name

4-methylsulfanyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4S/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPYPQDRSFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 2
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 6
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

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